3-[(2-amino-1,3-thiazol-5-yl)methyl]benzonitrile hydrochloride
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Overview
Description
3-[(2-amino-1,3-thiazol-5-yl)methyl]benzonitrile hydrochloride is a compound with a molecular weight of 251.74 g/mol . It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure . Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
The synthesis of 3-[(2-amino-1,3-thiazol-5-yl)methyl]benzonitrile hydrochloride typically involves the reaction of 2-amino-1,3-thiazole with benzyl cyanide under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is then purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .
Chemical Reactions Analysis
3-[(2-amino-1,3-thiazol-5-yl)methyl]benzonitrile hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
3-[(2-amino-1,3-thiazol-5-yl)methyl]benzonitrile hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(2-amino-1,3-thiazol-5-yl)methyl]benzonitrile hydrochloride involves its interaction with specific molecular targets. For instance, thiazole derivatives are known to bind to DNA and inhibit the activity of enzymes such as topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in the context of anticancer research .
Comparison with Similar Compounds
3-[(2-amino-1,3-thiazol-5-yl)methyl]benzonitrile hydrochloride can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug used to treat bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Abafungin: An antifungal drug used to treat fungal infections.
What sets this compound apart is its unique combination of the thiazole ring with a benzonitrile group, which may confer distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
3-[(2-amino-1,3-thiazol-5-yl)methyl]benzonitrile;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3S.ClH/c12-6-9-3-1-2-8(4-9)5-10-7-14-11(13)15-10;/h1-4,7H,5H2,(H2,13,14);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIXKAVGXWNHCOT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CC2=CN=C(S2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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